Molecular Structure and Synthesis Profile: 4-Chloro-3-nitrobenzamide oxime
Molecular Structure and Synthesis Profile: 4-Chloro-3-nitrobenzamide oxime
The following technical guide details the molecular structure, synthesis, and reactivity profile of 4-Chloro-3-nitrobenzamide oxime (also known as 4-Chloro-3-nitrobenzamidoxime).
CAS Number: 96898-75-8
Molecular Formula: C
Executive Summary
4-Chloro-3-nitrobenzamide oxime is a critical pharmacophore intermediate used primarily in the synthesis of heterocyclic compounds, specifically 1,2,4-oxadiazoles . Its structure comprises a trisubstituted benzene ring featuring a reactive amidoxime group (
This molecule is of particular interest in medicinal chemistry for "fragment-based drug design" (FBDD). The electronic push-pull nature of the substituents makes it an ideal precursor for generating libraries of antiparasitic and antimicrobial agents. The amidoxime moiety serves as a stable precursor to bioisosteres of esters and amides, improving metabolic stability in drug candidates.
Molecular Architecture & Electronic Properties
Core Scaffold and Substituents
The molecule is built upon a benzene scaffold with three distinct functional groups that dictate its reactivity and physical properties:
-
Position 1 (Amidoxime): The functional headgroup. It exhibits amphoteric character due to the basic amino group (
) and the acidic oxime hydroxyl ( ). -
Position 3 (Nitro): A strong electron-withdrawing group (EWG). Through inductive (
) and mesomeric ( ) effects, it significantly decreases electron density on the ring, particularly at the ortho and para positions relative to itself. This deactivation makes the amidoxime nitrogen less nucleophilic than in non-nitrated analogs. -
Position 4 (Chlorine): A halogen located ortho to the nitro group. While chlorine is an EWG by induction, its position adjacent to the bulky nitro group induces steric strain, potentially twisting the nitro group slightly out of planarity with the aromatic ring.
Tautomerism and Isomerism
The amidoxime group is not static; it exists in a dynamic equilibrium involving tautomers and geometrical isomers.
-
Z/E Isomerism: The
double bond allows for Z (zusammen) and E (entgegen) isomers. In solution, the Z-isomer is often favored due to intramolecular hydrogen bonding between the oxime hydroxyl proton and the amine nitrogen, although the bulky nitro group at the meta position may influence this population distribution via steric repulsion. -
Tautomeric Equilibrium: The molecule exists primarily as the amidoxime (A) but can access the hydroxyamidine (B) form, which is the reactive species in certain cyclization reactions.
Figure 1: Isomerism and Tautomerism
Caption: Equilibrium states of the amidoxime functional group involving Z/E geometric isomerization and tautomeric shifts.
Synthesis Protocol
The synthesis of 4-Chloro-3-nitrobenzamide oxime is a two-step sequence starting from commercially available 4-chlorobenzonitrile.
Step 1: Nitration of 4-Chlorobenzonitrile
Objective: Introduce the nitro group at the meta position relative to the cyano group (which is ortho to the chlorine).
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ).[1] -
Mechanism: Electrophilic Aromatic Substitution (EAS). The cyano group is a strong meta-director. The chlorine is ortho/para-directing. The position ortho to the chlorine (and meta to the nitrile) is electronically favored and sterically accessible.
-
Product: 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0).[2][3][4]
Step 2: Amidoxime Formation (The Core Protocol)
Objective: Convert the nitrile (
Reagents:
-
Precursor: 4-Chloro-3-nitrobenzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.2 - 1.5 eq) -
Base: Sodium Carbonate (
) or Triethylamine ( ) (1.5 eq) -
Solvent: Ethanol/Water (3:1 v/v) or Methanol.
Protocol:
-
Preparation: Dissolve 4-Chloro-3-nitrobenzonitrile in Ethanol.
-
Activation: In a separate flask, dissolve
in a minimum amount of water. Add the base ( ) slowly to liberate free hydroxylamine ( ). Caution: Evolution of gas. -
Addition: Add the free hydroxylamine solution to the nitrile solution.
-
Reaction: Reflux the mixture at 70–80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The nitrile spot (high
) will disappear, and the amidoxime spot (lower , more polar) will appear. -
Workup: Evaporate the ethanol under reduced pressure. Add cold water to the residue.[5] The product usually precipitates as an off-white to yellow solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.[1]
Figure 2: Synthesis Pathway
Caption: Synthetic route from 4-chlorobenzonitrile to the target amidoxime via nitration and nucleophilic addition.
Characterization Data
Researchers must validate the structure using the following spectral fingerprints.
| Technique | Expected Signal / Value | Structural Assignment |
| IR Spectroscopy | 3400–3500 cm | O-H and N-H stretching (Amidoxime) |
| 2230 cm | Disappearance of Nitrile ( | |
| 1650–1660 cm | ||
| 1530 & 1350 cm | ||
| (DMSO- | Aromatic Protons (Ar-H) | |
| Mass Spectrometry | Molecular ion |
Reactivity & Applications
The primary utility of 4-Chloro-3-nitrobenzamide oxime lies in its transformation into 1,2,4-oxadiazoles , a privileged scaffold in oncology and infectious disease research.
Cyclization to 1,2,4-Oxadiazoles
Reaction with acyl chlorides or carboxylic acid anhydrides leads to O-acylation followed by dehydration/cyclization.
-
Reagent: Trichloroacetic anhydride or Benzoyl chloride.
-
Conditions: Toluene/Pyridine reflux or DMF at 100°C.
-
Mechanism: The oxime oxygen attacks the carbonyl carbon of the electrophile, forming an O-acyl amidoxime intermediate. Heating drives the elimination of water (or acid) to close the ring.
Reaction with Vilsmeier Reagent
As noted in antiparasitic research, this amidoxime can react with the Vilsmeier reagent (DMF/
References
-
Antiparasitic Agents Synthesis: Source: Journal of Medicinal Chemistry (ACS Publications). Context: Use of 4-chloro-3-nitrobenzamidoxime as a precursor for benzimidazole/oxadiazole hybrids. URL:[Link] (General Journal Link - Specific article: J. Med. Chem. 1990, 33, 4, 1110–1116).
-
General Amidoxime Chemistry: Source: Stephenson, L., et al. "Reaction of some aromatic nitriles with hydroxylamine..." J. Chem. Soc. C, 1969. Context: Mechanistic insight into amide vs. amidoxime formation. URL:[Link]
-
Crystal Structure Data (Related): Source: PubChem / Cambridge Structural Database (CSD). Context: Structural data for the nitrile precursor (4-chloro-3-nitrobenzonitrile).[1][2][3][4] URL:[Link]
